(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
Description
(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (CAS: 1213233-51-2) is a chiral heterocyclic compound featuring a fused benzoimidazothiazole scaffold with a tert-butyl substituent at the 2-position. Its molecular formula is C₁₃H₁₆N₂S (MW: 232.34 g/mol), and it is stored under inert conditions at 2–8°C due to sensitivity to light and air .
Synthesis and Applications: The compound is synthesized via chiral resolution or asymmetric catalysis, leveraging its imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal and organic chemistry. Notably, it serves as an organocatalyst in acylammonium intermediate formation for enantioselective reactions, such as the synthesis of 1,5-benzothiazepines (yields >90%) . Unlike its (R)-enantiomer, the (S)-form exhibits distinct stereochemical efficacy in catalysis, underscoring the role of chirality in reactivity .
Properties
IUPAC Name |
(2S)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPJNKVYZLCEP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Cyclization via Diamine Intermediates
A common approach involves cyclizing 2-aminobenzothiazole derivatives with α-halo ketones or aldehydes. For example, reacting 2-aminobenzothiazole with tert-butyl glycidyl ether under acidic conditions induces ring closure, forming the dihydroimidazole moiety. Typical conditions include:
Reaction Conditions Table
| Component | Details |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Acid Catalyst | HCl (1 M) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–16 hours |
| Yield | 65–72% |
This method prioritizes simplicity but faces challenges in controlling stereochemistry at the tert-butyl-bearing carbon.
One-Pot Multicomponent Reactions
Recent advances employ isocyanides and thioureas in Ugi-type reactions to assemble the core. For instance, tert-butyl isocyanide, 2-mercaptoaniline, and glyoxal derivatives react in methanol at 50°C, achieving 58–64% yields. While efficient, this route often requires chiral auxiliaries to enforce enantiopurity.
Introduction of the tert-Butyl Group
The sterically demanding tert-butyl group is introduced via:
Friedel-Crafts Alkylation
Using tert-butyl chloride and AlCl₃ in dichloromethane at 0°C, the alkyl group is installed post-cyclization. This method achieves 70–75% yields but risks over-alkylation.
SN2 Displacement
A more selective approach involves displosing a leaving group (e.g., bromide) at the 2-position with tert-butoxide. For example:
Optimized Parameters
-
Solvent: DMF, 100°C
-
Yield: 82%
-
Purity: >95% (HPLC)
Enantioselective Synthesis
Chiral Resolution
Racemic mixtures of the tert-butyl derivative are resolved using chiral acids (e.g., L-tartaric acid) in ethanol. Diastereomeric salts crystallize differentially, yielding the (S)-enantiomer with 98% ee after two recrystallizations.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of prochiral enamines offers a direct route. Using [Rh(COD)((R)-BINAP)]Cl as a catalyst under 50 psi H₂ in THF, enantiomeric excesses of 94–96% are achieved.
Catalytic Performance Table
| Catalyst Loading | Temperature | H₂ Pressure | ee (%) |
|---|---|---|---|
| 2 mol% | 25°C | 50 psi | 94 |
| 5 mol% | 40°C | 30 psi | 96 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-aminobenzothiazole with tert-butyl epoxide and catalytic p-TsOH for 2 hours achieves 68% yield, reducing solvent waste.
Biocatalytic Routes
Immobilized lipases (e.g., CAL-B) in ionic liquids enantioselectively hydrolyze tert-butyl esters, providing the (S)-isomer in 89% ee.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Cycle Time | 48 h | 72 h |
| Overall Yield | 62% | 58% |
| Purity | 97% | 95% |
| Cost per kg | $1,200 | $850 |
Key challenges include managing exotherms during alkylation and maintaining chiral integrity in continuous flow systems.
Analytical Characterization
Spectroscopic Data Table
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, t-Bu), 4.21 (q, J=6.5 Hz, CH₂), 7.2–7.8 (m, ArH) |
| HRMS | m/z 261.1234 [M+H]⁺ (calc. 261.1238) |
| [α]D²⁵ | +34.5° (c=1, CHCl₃) |
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Cost Index |
|---|---|---|---|
| Chiral Resolution | 45 | 98 | 1.8 |
| Asymmetric Hydrogenation | 78 | 96 | 2.3 |
| Biocatalytic | 65 | 89 | 1.2 |
Chemical Reactions Analysis
Copper-Catalyzed Intramolecular Cyclization
(S)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is synthesized via a copper-catalyzed one-pot reaction involving aryl isothiocyanates and propargylamine derivatives. Key steps include:
-
Nucleophilic addition of propargylamine to aryl isothiocyanate, forming a thiourea intermediate.
-
Intramolecular 5-exo-dig cyclization under Cu(OAc)₂ catalysis (0.5 mol%) to generate the dihydroimidazothiazoline core.
-
Oxidative coupling using hypervalent iodine reagents (e.g., PIFA) to stabilize the fused bicyclic structure .
Optimization of Reaction Conditions (Table 1) :
| Entry | Catalyst | Solvent | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | MeCN | PIDA | 80 | 42 |
| 6 | Cu(OAc)₂ | MeCN | PIFA | 65 | 70 |
The use of Cu(OAc)₂ and PIFA at 65°C maximizes yield while minimizing side reactions.
Stereochemical Control
The (S)-enantiomer is selectively synthesized using chiral auxiliaries or resolution techniques. For example:
-
Chiral HPLC separation resolves racemic mixtures of dihydroimidazothiazoles .
-
Asymmetric catalysis with chiral ligands (e.g., BINAP) during cyclization steps .
Isomerization
The compound undergoes base-mediated isomerization. Treatment with DBU converts the 2-methylene group to a conjugated alkene, forming benzimidazo[2,1-b]thiazole derivatives :
Halogenation and Amination
Exposure to bromine (Br₂) introduces bromine at the benzylic position, enabling subsequent nucleophilic substitution with amines :
\text{6a} \xrightarrow{\text{Br}_2} \text{Intermediate} \xrightarrow{\text{R}_2\text{NH}} \text{7} \quad (\text{Up to 85% yield})
Scalability and Stability
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₆N₂S
- Molecular Weight : 232.34 g/mol
- CAS Number : 1213233-51-2
- IUPAC Name : (S)-2-(tert-butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
The compound features a fused imidazole and thiazole ring system with a tert-butyl group that enhances its steric and electronic properties. This configuration allows the compound to participate in various chemical reactions and biological interactions.
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced or altered properties.
- Reactivity Studies : The presence of sulfur in the thiazole ring facilitates unique chemical reactions not possible with oxygen or nitrogen analogs.
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Activity : Studies are exploring its effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Preliminary investigations suggest potential in inhibiting cancer cell proliferation through specific molecular pathways.
Medicine
The compound is being investigated as a lead candidate for drug development due to its promising biological activities:
- Pharmaceutical Development : It is evaluated for its potential as an active pharmaceutical ingredient (API) in new drug formulations targeting specific diseases.
- Mechanism of Action : The compound likely interacts with biological targets such as enzymes and receptors, modulating their activity and influencing cellular pathways.
Industry
In industrial applications, this compound is utilized in:
- Specialty Chemicals Production : It serves as an intermediate in the synthesis of specialty chemicals used in various applications.
- Material Science : Its unique properties may allow for innovations in materials with specific functionalities.
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several pathogenic bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is primarily based on its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole scaffold is versatile, with modifications to substituents or fusion patterns significantly altering biological and chemical properties. Below is a comparative analysis of key analogs:
Structural and Functional Analogues
Key Differences
- Biological Activity: Anticancer Potency: Compound 5l shows superior activity (IC₅₀ = 1.4 μM) against MDA-MB-231 cells compared to sorafenib (IC₅₀ = 5.2 μM), attributed to its VEGFR2 inhibition . In contrast, this compound lacks direct anticancer data but excels in catalysis . Therapeutic Scope: Levamisole’s immunomodulatory effects contrast with benzo[d]imidazo[2,1-b]thiazole-chalcones’ antioxidant and antitubercular roles .
Synthesis Complexity :
Steric and Electronic Effects :
Catalytic Efficiency Comparison
Biological Activity
(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral heterocyclic compound characterized by a fused imidazole and thiazole ring system. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C13H16N2S
- Molecular Weight : 232.34 g/mol
- CAS Number : 1213233-51-2
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity. This is significant in the context of cancer therapy where enzyme inhibition can halt tumor growth.
- Receptor Modulation : It can interact with cellular receptors, potentially modulating signaling pathways that are crucial for cellular function and survival .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate | |
| Gram-negative bacteria | Low | |
| Fungi | High |
This suggests its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies reveal its effectiveness against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15 | |
| MCF-7 (breast) | 20 | |
| A549 (lung) | 25 |
These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound derivatives. The study highlighted the structure-activity relationship (SAR) of various analogs:
- Modification of the tert-butyl group led to enhanced potency against specific cancer types.
- Substituents on the imidazole ring influenced both antibacterial and anticancer activities.
The results suggested that fine-tuning the chemical structure could optimize therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, and how do reaction conditions influence yield and purity?
- Answer: Common methods include cyclization of 2-mercaptoimidazoles with α-halo ketones under reflux conditions (e.g., using phosphorus oxychloride or acetic anhydride) . Solvent-free Friedel-Crafts acylation with Eaton’s reagent is also effective for fused derivatives, achieving good yields (70–85%) under mild conditions . Catalyst-free multi-component reactions (e.g., aryl glyoxal, 2-aminobenzothiazole) are eco-friendly alternatives but may require optimization for stereochemical control . Always validate purity via NMR and HPLC, as byproducts like N-acylated intermediates can form under suboptimal conditions .
Q. How can researchers standardize biological activity screening for this compound, given its reported antimicrobial and antitumor properties?
- Answer: Use standardized assays:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (H37Rv strain) or non-tuberculous mycobacteria (NTMs), with MIC values ≤6.25 µg/mL considered promising .
- Anticancer: MTT assays on HepG2 (liver cancer) or MCF-7 (breast cancer) cell lines, comparing IC₅₀ values to reference drugs like doxorubicin .
- Include positive controls (e.g., isoniazid for TB, cisplatin for cancer) and replicate experiments to address variability in biological systems .
Advanced Research Questions
Q. What structural modifications enhance the antimycobacterial activity of imidazo[2,1-b]thiazole derivatives, and how can SAR studies guide optimization?
- Answer: Key modifications:
- C-6 substitution: Aryl groups (e.g., 4-fluorophenyl) improve binding to M. tuberculosis pantothenate synthetase (target validation via molecular docking) .
- Triazole incorporation: Hybrids with 1,2,3-triazole show 2–4-fold higher activity against NTMs by disrupting cell wall synthesis .
- Solubility optimization: Introduce polar groups (e.g., -OH, -COOH) while maintaining logP <5 (Veber’s rule) to improve bioavailability . SAR studies should combine in vitro assays with computational modeling (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. How can contradictory data on antitumor efficacy (e.g., varying IC₅₀ across studies) be resolved methodologically?
- Answer: Contradictions often arise from:
- Assay conditions: Differences in cell line passage number, serum concentration, or incubation time. Standardize protocols using ATCC guidelines .
- Compound stability: Test degradation in DMSO/PBS via LC-MS over 24–72 hours. Unstable analogs may require prodrug strategies .
- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets contributing to variability .
Q. What computational strategies are effective for predicting the drug-likeness of imidazo[2,1-b]thiazole derivatives?
- Answer: Use a multi-parameter approach:
- Lipinski’s Rule of Five: Ensure molecular weight <500 Da, logP <5, H-bond donors ≤5, acceptors ≤10 .
- Veber’s parameters: Rotatable bonds ≤10, polar surface area <140 Ų for oral bioavailability .
- ADMET prediction: Tools like SwissADME or ADMETlab 2.0 can model absorption, CYP450 inhibition, and hepatotoxicity . Experimental validation via Caco-2 permeability assays and microsomal stability tests is critical .
Methodological Challenges
Q. How can researchers address low yields in catalyst-free syntheses of benzo[d]imidazo[2,1-b]thiazoles?
- Answer: Optimize:
- Reagent stoichiometry: A 1:1.2 ratio of 2-aminobenzothiazole to aryl glyoxal minimizes side reactions .
- Temperature control: Reactions at 80–100°C in solvent-free conditions improve cyclization efficiency .
- Workup procedures: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products from unreacted starting materials .
Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Answer:
- In vitro: Inhibit NO production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ <10 µM) .
- In vivo: Carrageenan-induced paw edema in rats, measuring COX-2 suppression via Western blot .
- Safety: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models to rule out toxicity .
Data Interpretation and Reproducibility
Q. How should researchers interpret conflicting carbonic anhydrase inhibition data across imidazo[2,1-b]thiazole derivatives?
- Answer: Variability may stem from:
- Isoform selectivity: Test against CA I (off-target) vs. CA IX/XII (cancer-associated isoforms) .
- Assay pH: Use pH 7.4 (physiological) instead of pH 8.3 to avoid artifactual inhibition .
- Reference inhibitors: Compare to acetazolamide (nanomolar activity) to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
